Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate
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Overview
Description
Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate is a chemical compound with the molecular formula C8H11N3O4S It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate typically involves the reaction of 5-(methoxymethyl)-1,3,4-thiadiazole-2-amine with ethyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated structure.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of agrochemicals, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds
- Ethyl {[5-(methylthio)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate
- Ethyl {[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate
- Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)propanoate
Uniqueness
Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with biological targets. This structural feature can enhance its potential as a pharmaceutical or agrochemical agent compared to similar compounds.
Biological Activity
Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate (CAS Number: 510763-29-8) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, structure-activity relationships (SAR), and various biological evaluations.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
Property | Value |
---|---|
Molecular Formula | C₈H₁₁N₃O₄S |
Molecular Weight | 245.25 g/mol |
CAS Number | 510763-29-8 |
MDL Number | MFCD03446786 |
This compound contains a thiadiazole ring, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiadiazoles can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The presence of electron-withdrawing groups in the para position enhances the anticancer activity due to improved interaction with cellular targets .
Case Study:
A study evaluating various thiadiazole derivatives reported that compounds with specific substitutions demonstrated IC50 values as low as 29 μM against HeLa cells. This suggests that this compound may possess similar or enhanced efficacy .
Antimicrobial Activity
Thiadiazole derivatives have also been investigated for their antimicrobial properties. The structure of this compound may confer activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents has been correlated with increased antimicrobial potency .
Research Findings:
In a comparative study of various thiadiazole derivatives, those with halogen substitutions exhibited enhanced antimicrobial activity against a range of bacterial strains. This highlights the potential for this compound to be developed as an antimicrobial agent .
Antioxidant Activity
The antioxidant potential of thiadiazole derivatives has been documented in several studies. Compounds with electron-donating groups at specific positions have shown significant antioxidant activity, which is crucial for protecting cells from oxidative stress .
Structure–Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of thiadiazole derivatives. Modifications at specific positions on the thiadiazole ring can lead to variations in biological efficacy:
Substitution Type | Effect on Activity |
---|---|
Electron-withdrawing | Increased anticancer and antimicrobial activity |
Electron-donating | Enhanced antioxidant potential |
The positioning and nature of substituents play a critical role in determining the overall biological profile of compounds like this compound.
Properties
IUPAC Name |
ethyl 2-[[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4S/c1-3-15-7(13)6(12)9-8-11-10-5(16-8)4-14-2/h3-4H2,1-2H3,(H,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWMIOIXBGFEBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NN=C(S1)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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